molecular formula C13H15N3O B3210379 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- CAS No. 106730-70-5

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-

Cat. No.: B3210379
CAS No.: 106730-70-5
M. Wt: 229.28 g/mol
InChI Key: NSFXGEUOJPPNLI-UHFFFAOYSA-N
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Description

The compound 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- (CAS: 106730-70-5) is a bicyclic heteroaromatic molecule featuring an imidazo[1,2-a]pyridine core fused to a dimethylamino-substituted butenone moiety. Its structure comprises:

  • An imidazo[1,2-a]pyridine ring system (a 6-5 fused bicyclic scaffold with nitrogen atoms at positions 1 and 3).
  • A 4-(dimethylamino) group attached to the butenone chain at position 3 of the imidazo[1,2-a]pyridine.

The imidazo[1,2-a]pyridine motif is widely explored in medicinal chemistry due to its bioisosteric similarity to purines and its ability to modulate kinase and receptor targets .

Properties

IUPAC Name

4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(17)12(9-15(2)3)11-4-5-13-14-6-7-16(13)8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFXGEUOJPPNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709204
Record name 4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106730-70-5
Record name 4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-3-buten-2-one with an imidazo[1,2-a]pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of this compound is its role as an antagonist of the adenosine A2A receptor, which is implicated in tumor growth and metastasis. Research indicates that compounds targeting this receptor can enhance anti-tumor immunity by counteracting the immunosuppressive effects of adenosine produced by cancer cells. Specifically, studies have shown that antagonists of the A2A receptor can improve the efficacy of existing cancer therapies by restoring immune function against tumors .

Neurological Disorders

The adenosine A2A receptor is also critical in the central nervous system, where it regulates neurotransmitter release. Compounds that inhibit this receptor may have therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's. By modulating dopamine and glutamate release, these antagonists could potentially alleviate symptoms associated with motor impairment and cognitive decline .

Synthesis and Derivatives

The synthesis of 3-buten-2-one derivatives, including 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-, has been explored in various studies. For instance, trans-4-(dimethylamino)-3-buten-2-one has been used as a precursor in organic synthesis, demonstrating its versatility in generating more complex molecules .

Case Study 1: Cancer Immunotherapy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives to evaluate their effectiveness as A2A receptor antagonists. The findings indicated that specific modifications to the 3-buten-2-one scaffold significantly enhanced binding affinity and selectivity towards the A2A receptor, suggesting a pathway for developing novel cancer therapies .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of A2A receptor antagonists derived from imidazo[1,2-a]pyridine structures. The study demonstrated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the α,β-unsaturated ketone moiety, which can undergo Michael addition reactions with nucleophiles. This reactivity is crucial for its biological activities, as it can form covalent bonds with biomolecules, leading to alterations in their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine Cores

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Structural Features Biological Activity References
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- Imidazo[1,2-a]pyridine + 4-(dimethylamino)butenone Inferred kinase inhibition (structural similarity to kinase inhibitors)
4-[(4-Chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a) Imidazo[1,2-a]pyridine + pyridin-2-one + 4-chlorobenzyl substituent Potent MCHR1 antagonist (IC₅₀ = 6 nM); oral bioavailability
(2-Fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e) Imidazo[1,2-a]pyridine + piperazine linker + fluorophenyl group Cytotoxic against HepG2 (IC₅₀ = 1.2 μM), HeLa (IC₅₀ = 1.5 μM), and MDA-MB-231 cancer cells
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-3-methylbutan-1-ol (S15) Imidazo[1,2-a]pyridine + chlorophenyl + branched alkyl chain Early-stage pharmacological screening (ADME properties reported)
N-[[3-[4-[(Dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-oxadiazol-2-amine Imidazo[1,2-a]pyridine + oxadiazole + dimethylaminomethylphenyl MerTK kinase inhibitor (co-crystallized with kinase domain, PDB: 7OLX)
Key Observations:

Substituent Diversity: The target compound lacks the piperazine/pyridinone linkers or halogenated aryl groups seen in MCHR1 antagonists (e.g., 10a) and anticancer agents (e.g., 7e). Its dimethylamino-butene group may enhance solubility compared to lipophilic derivatives like S15 . Kinase inhibitors (e.g., MerTK inhibitor in ) often incorporate extended heterocyclic systems (e.g., oxadiazole), which the target compound lacks.

Biological Activity: The dimethylamino group in the target compound may mimic the basic nitrogen in piperazine-linked derivatives (e.g., 7e), which is critical for receptor binding. MCHR1 antagonists (e.g., 10a) rely on steric bulk (e.g., cyclopropyl groups) for receptor selectivity, a feature absent in the simpler butenone structure of the target compound .

Pharmacokinetic Properties
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar analogues like S15 .
  • Bioavailability: Piperazine-linked derivatives (e.g., 7e) exhibit enhanced membrane permeability due to their balanced lipophilicity, whereas the butenone moiety may confer metabolic instability .

Biological Activity

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Name : 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-
  • CAS Number : 136117-87-8
  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.2777 g/mol

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of dimethylaminobutene with imidazo[1,2-a]pyridine derivatives under specific conditions to yield the desired product with high purity and yield .

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. A study highlighted that various synthesized compounds demonstrated cytotoxic effects against human cervical carcinoma HeLa cells. The most active compounds were noted to inhibit Rab geranylgeranylation, which is crucial for cancer cell proliferation .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Target
1b25RGGT
1c50RGGT
1e75RGGT
1g100RGGT

CLK1 Kinase Inhibition

Another significant finding is the inhibition of cdc2-like kinase 1 (CLK1) by certain derivatives. A potent inhibitor derived from this class exhibited an IC50 value of 4 nM against CLK1 kinase. This inhibition was linked to the induction of autophagy in cancer cells, suggesting a potential therapeutic pathway for autophagy-related diseases .

The biological activity of these compounds is largely attributed to their ability to interact with specific kinases and enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Protein Geranylgeranylation : The compound disrupts the prenylation process essential for the function of several proteins involved in cell signaling and growth.
  • Autophagy Induction : By inhibiting CLK1, these compounds can modulate autophagic processes, which are critical in cancer biology.

Case Studies

Several studies have explored the biological implications of imidazo[1,2-a]pyridine derivatives:

  • Study on HeLa Cells : A series of compounds were tested for their cytotoxic effects on HeLa cells. The results indicated a clear dose-dependent response with several compounds achieving significant inhibition at concentrations below 100 µM .
  • CLK1 Inhibition Study : The discovery of a potent CLK1 inhibitor among imidazo[1,2-a]pyridine derivatives was reported to significantly affect downstream signaling pathways associated with cell survival and proliferation .

Q & A

Basic: How can synthetic routes for 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-3-buten-2-one be optimized to improve yield and purity?

Answer:

  • Chalcone Condensation: React 2-aminobenzimidazole derivatives with chalcone analogs under reflux in ethanol with Et₃N as a base. Monitor via TLC and purify using n-hexane/EtOAc (3:1) column chromatography to isolate the target compound (yield ~60–75%) .
  • Reductive Amination: For intermediates with imine groups, use NaBH₄ in controlled conditions (e.g., methanol, 0–5°C) to selectively reduce Schiff bases, ensuring minimal side-product formation .
  • Solvent Selection: Acetic acid as a solvent during cyclization reactions enhances regioselectivity for imidazo[1,2-a]pyridine formation .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DMSO-d₆ or CDCl₃. Key signals include dimethylamino protons (~δ 2.8–3.2 ppm) and conjugated ketone carbons (~δ 190–200 ppm) .
  • X-ray Crystallography: Refine structures using SHELXL to resolve bond angles and confirm the imidazo[1,2-a]pyridine core. Hydrogen bonding networks often stabilize crystal packing .
  • HRMS: Validate molecular weight (e.g., C₁₂H₁₅N₃O: calculated 217.1216, observed 217.1212) to confirm purity .

Basic: What preliminary biological assays are recommended to screen its pharmacological activity?

Answer:

  • Cardiovascular Models: Test vasodilatory effects in isolated aortic rings (e.g., rat models) at 1–100 µM, comparing to olprinone, a known PDE3 inhibitor with structural similarities .
  • Kinase Inhibition: Screen against MAP4K or HPK1 using fluorescence polarization assays, given the compound’s imidazo[1,2-a]pyridine motif’s affinity for ATP-binding pockets .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

  • Dose-Dependency Analysis: Replicate assays across a broader concentration range (e.g., 0.1–500 µM) to identify biphasic effects or off-target interactions .
  • Metabolite Profiling: Use LC-MS to detect degradation products (e.g., hydrolyzed ketone or oxidized dimethylamino groups) that may alter activity .
  • Species-Specificity Testing: Compare responses in human vs. rodent primary cells to address translational discrepancies .

Advanced: What computational strategies predict binding modes with PDE3 or kinases?

Answer:

  • Molecular Docking: Use AutoDock Vina with PDE3 (PDB: 1SOZ) or HPK1 (PDB: 5TJU) crystal structures. Focus on the dimethylamino group’s electrostatic interactions with catalytic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the imidazo[1,2-a]pyridine core in hydrophobic binding pockets .
  • QSAR Modeling: Corporate logP and H-bond acceptor counts to optimize substituents for enhanced potency .

Advanced: How does structural modification impact its activity?

Answer:

  • Electron-Withdrawing Groups: Introduce halogens (e.g., 7-fluoro) to the imidazo[1,2-a]pyridine core to boost kinase inhibition (IC₅₀ reduction by 2–5×) .
  • Side-Chain Variations: Replace dimethylamino with morpholine or piperidine to modulate solubility and bioavailability .
  • Heterocycle Fusion: Attach thiadiazolo or pyrimidine rings to enhance π-π stacking with target proteins .

Advanced: What kinetic studies elucidate its mechanism of enzyme inhibition?

Answer:

  • Lineweaver-Burk Plots: Determine inhibition modality (competitive vs. non-competitive) for PDE3 using varying ATP concentrations .
  • Stopped-Flow Spectroscopy: Measure binding kinetics (kₒₙ/kₒff) to assess residence time on HPK1 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

Advanced: How does it compare to olprinone in cardiovascular applications?

Answer:

  • Potency: Olprinone (EC₅₀ ~0.1 µM) exhibits stronger PDE3 inhibition due to its pyridine carbonitrile group, while the dimethylamino group in the target compound may favor off-target kinase interactions .
  • Side Effects: The absence of a chloride ion in the target compound’s structure may reduce arrhythmia risk compared to olprinone hydrochloride .

Advanced: What environmental considerations apply to its synthesis?

Answer:

  • Solvent Recycling: Replace ethanol with cyclopentyl methyl ether (CPME) for greener reflux conditions .
  • Catalytic Methods: Use Fe³⁺-montmorillonite catalysts to reduce reaction times and waste .
  • Waste Stream Analysis: Monitor for residual borohydrides or acetic acid via pH titration and neutralize before disposal .

Advanced: How can crystallographic data guide polymorph screening?

Answer:

  • Hirshfeld Surface Analysis: Identify dominant intermolecular interactions (e.g., C-H···O) to predict stable polymorphs .
  • PXRD Screening: Test recrystallization from toluene/DMF (3:1) vs. acetonitrile to isolate forms with higher melting points (>200°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-
Reactant of Route 2
Reactant of Route 2
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-

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